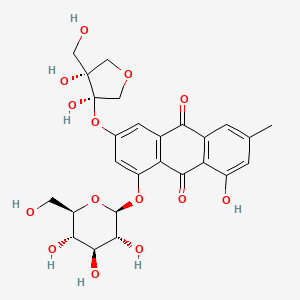

Glucofrangulin B

Description

This compound is a natural product found in Rumex crispus with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14062-59-0 |

|---|---|

Molecular Formula |

C26H28O14 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1 |

InChI Key |

SOAOUDVXSAIAHD-XXLFKDOXSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Glucofrangulin B: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical overview of Glucofrangulin B, an anthraquinone (B42736) glycoside with significant pharmacological potential. This guide details its chemical structure, physicochemical properties, isolation and analytical methodologies, and its biological activities, with a focus on the signaling pathways modulated by its active metabolite, emodin (B1671224).

Chemical Structure and Properties

This compound is a naturally occurring anthraquinone O-glycoside found in the bark of Rhamnus frangula L. and other Rhamnus and Rumex species.[1] Its structure consists of an emodin aglycone linked to a glucose and an apiose sugar moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[2] |

| CAS Number | 14062-59-0[2][3] |

| Molecular Formula | C₂₆H₂₈O₁₄[2][3][4] |

| Molecular Weight | 564.49 g/mol [4] |

| Chemical Class | Anthraquinone Glycoside[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid, Powder |

| Melting Point | Approx. 228-230 °C (for Glucofrangulin, a mixture of A and B isomers)[5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine.[6] Limited solubility in water is expected, typical for glycosides. |

| Storage Temperature | 2-8 °C[4] |

Below is a diagram illustrating the classification of this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the preparative isolation of this compound from plant material, such as Rhamnus frangula bark, involves extraction followed by chromatographic purification.

Extraction:

-

Milling: The dried plant material (e.g., bark) is finely milled to increase the surface area for extraction.

-

Solvent Extraction: The milled material is extracted with a suitable solvent. A common method is refluxing with 70% (v/v) methanol-water.[7]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification by Column Chromatography:

-

Stationary Phase: A suitable stationary phase, such as silica (B1680970) gel or polyamide, is used to pack a chromatography column.

-

Mobile Phase: A gradient of solvents is typically employed to separate the compounds in the crude extract. For instance, a chloroform-ethyl acetate (B1210297) gradient can be effective.

-

Fraction Collection: The eluent is collected in fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Purification: Fractions containing the target compound are combined and may require further chromatographic steps to achieve high purity.

The following diagram outlines the general workflow for the isolation and purification of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantitative analysis of this compound has been established.[8]

-

Extraction: Ultrasonic extraction of the milled drug (approx. 300 mg) for 15 minutes with an acetonitrile/water (50:50 v/v) solution containing 2 g/L NaHCO₃.[8]

-

Stationary Phase: A reversed-phase C18 column (e.g., Nucleodur C18, 4 mm x 125 mm, 3 µm).[8]

-

Mobile Phase A: Water (pH adjusted to 2.0 with phosphoric acid).[8]

-

Mobile Phase B: Acetonitrile/methanol (20:80 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 50 °C.[8]

-

Detection Wavelength: 435 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Gradient Elution: A gradient program is used to achieve separation of Glucofrangulin A and B and their corresponding frangulins.[8]

Biological Activity and Signaling Pathways

The primary biological effect of this compound is its laxative action, which is mediated through its hydrolysis in the colon to the active aglycone, emodin. Emodin exerts its effects by modulating various signaling pathways, leading to increased intestinal motility and secretion. Beyond its laxative effects, emodin has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties through its interaction with multiple cellular signaling cascades.

Emodin-Modulated Signaling Pathways

a) MAPK/JNK and PI3K/AKT Signaling:

Emodin has been demonstrated to induce necroptosis in cancer cells through the activation of the c-Jun N-terminal kinases (JNK) signaling pathway, which is mediated by reactive oxygen species (ROS).[9] Concurrently, it can inhibit glycolysis by downregulating GLUT1 via the inactivation of the phosphoinositide 3-kinases (PI3K)/AKT signaling pathway, also in a ROS-dependent manner.[9]

b) NF-κB Signaling Pathway:

Emodin can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to attenuate the nuclear translocation of the p65 subunit of NF-κB by reducing the phosphorylation and degradation of its inhibitor, IκBα, and the phosphorylation of IκB kinase (IKK).[10] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

c) TGF-β Signaling Pathway:

In the context of fibrosis, emodin has been found to attenuate the activation of cardiac fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1).[11] It achieves this by inhibiting the canonical SMAD2/3 signaling pathway and the non-canonical Erk1/2 pathway, while activating the p38 pathway.[11] This modulation of TGF-β signaling suggests a potential therapeutic role for emodin in fibrotic diseases.[11]

Conclusion

This compound, through its active metabolite emodin, presents a molecule of significant interest for further research and drug development. Its well-defined chemical properties and established analytical methods provide a solid foundation for its study. The diverse signaling pathways modulated by emodin highlight its potential therapeutic applications beyond its traditional use as a laxative, particularly in the areas of oncology and inflammatory diseases. This guide provides core technical information to support and facilitate ongoing and future research endeavors into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 14062-59-0 | PAA06259 | Biosynth [biosynth.com]

- 5. Glucofrangulin [drugfuture.com]

- 6. This compound | CAS:14062-59-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Anthraquinone Glycosides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthraquinone (B42736) glycosides are a large class of natural products found across various plant families, fungi, and bacteria.[1][2][3] They consist of an anthraquinone aglycone—a tricyclic aromatic ketone based on the 9,10-dioxoanthracene core—linked to one or more sugar moieties.[4] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including laxative, anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][5] Emodin (B1671224), aloe-emodin (B1665711), and rhein (B1680588) are prominent examples of anthraquinone aglycones whose glycosides are used in traditional and modern medicine.[2][6] Understanding the biosynthetic pathways of these molecules is crucial for their biotechnological production, quality control of herbal medicines, and the development of new therapeutic agents.

This guide provides a detailed overview of the core biosynthetic pathways leading to anthraquinone glycosides, focusing on the key enzymatic steps, intermediates, and regulatory aspects. It includes quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

Core Biosynthetic Pathways

In higher plants, anthraquinones are synthesized via two primary and distinct pathways: the Polyketide Pathway and the Shikimate Pathway .[7][8][9][10]

The Polyketide Pathway

The polyketide pathway is the primary route for the biosynthesis of emodin-type anthraquinones, which are characterized by hydroxyl or methyl group substitutions on both aromatic rings.[8][9] This pathway begins with the condensation of acetyl-CoA and malonyl-CoA.[11]

Key Steps:

-

Chain Assembly: The process starts with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. A Type III polyketide synthase (PKS), often an octaketide synthase (OKS), catalyzes the sequential decarboxylative condensation to form a linear octaketide chain.[11][12]

-

Cyclization and Aromatization: The highly unstable octaketide intermediate undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the tricyclic anthraquinone core.[12][13] The specific folding pattern of the polyketide chain determines the final structure of the anthrone (B1665570) intermediate, such as emodin anthrone.

-

Post-PKS Modifications: The initial anthrone product is further modified by tailoring enzymes, including oxygenases (like anthrone oxygenases), hydroxylases (often Cytochrome P450s), and methyltransferases, to produce a variety of aglycones.[8] For instance, emodin anthrone is oxidized to emodin. Emodin can then be hydroxylated to form aloe-emodin or oxidized to rhein.[12]

-

Glycosylation: In the final step, UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of a sugar moiety (commonly glucose) to a hydroxyl group of the aglycone, forming the final, often more stable and soluble, anthraquinone glycoside.[4][14] This glycosylation step is critical for the biological activity of many compounds, such as the laxative sennosides, as it facilitates transport to the site of action in the large intestine.[15]

Caption: The Polyketide Pathway for emodin-type anthraquinone biosynthesis.

The Shikimate Pathway

The shikimate pathway (or chorismate/o-succinylbenzoic acid pathway) is responsible for producing Rubia-type anthraquinones, such as alizarin, which are typically substituted on only one of the outer aromatic rings (ring C).[7][8] This pathway is prominent in plants of the Rubiaceae family.[7][10]

Key Steps:

-

Formation of Chorismate: The pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which enter the seven-step shikimate pathway to produce chorismate.[16][17][18]

-

Conversion to Isochorismate: Chorismate is isomerized to isochorismate by isochorismate synthase (ICS). This is a key regulatory step and a branch point diverting metabolites toward anthraquinone synthesis.[19][20]

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate combines with α-ketoglutarate to form OSB.

-

Ring Formation: Rings A and B of the anthraquinone skeleton are derived from OSB. Ring C is formed from the addition of an isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP) or dimethylallyl diphosphate (DMAPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway.[7][10]

-

Final Modifications: The resulting core structure is then subjected to various hydroxylations, glycosylations, and other modifications to yield the final products.

Caption: The Shikimate Pathway for Rubia-type anthraquinone biosynthesis.

Key Enzymes and Quantitative Data

The biosynthesis of anthraquinones is a multi-enzyme process. While comprehensive kinetic data is sparse and varies by species, the principal enzyme classes have been characterized.

| Enzyme Class | Abbreviation | Role in Pathway | Substrates | Products |

| Type III Polyketide Synthase | PKS | Catalyzes the initial carbon chain assembly. | Acetyl-CoA, Malonyl-CoA | Polyketide chain |

| Anthrone Oxidase | --- | Aromatization of the central ring. | Anthrone intermediates | Anthraquinone aglycones |

| Cytochrome P450 Monooxygenase | CYP | Hydroxylation and other oxidative modifications. | Aglycone precursors | Hydroxylated aglycones |

| UDP-Glycosyltransferase | UGT | Attaches sugar moieties to the aglycone. | Aglycone, UDP-Sugar | Anthraquinone glycoside |

| Isochorismate Synthase | ICS | Key regulatory enzyme in the shikimate pathway. | Chorismate | Isochorismate |

Quantitative data on enzyme kinetics and metabolite concentrations are highly dependent on the specific organism, tissue, and experimental conditions, and thus are not broadly generalizable in a single table. Researchers should consult specific studies for such data relevant to their organism of interest.

Experimental Protocols

Extraction and Quantification of Anthraquinones

This protocol provides a general framework for extracting and quantifying total anthraquinones from plant material.

Objective: To extract and quantify total anthraquinone content from a dried plant sample.

Materials:

-

Dried, powdered plant material (e.g., Rheum emodi, Senna alata).[21][22]

-

Ethanol (70-80%) or Methanol (B129727).[21][23]

-

Hydrochloric acid (HCl).

-

Diethyl ether or Chloroform.

-

0.5% w/v Magnesium acetate (B1210297) in methanol.

-

UV-Vis Spectrophotometer.

-

Standard anthraquinone (e.g., rhein or emodin).

Protocol:

-

Extraction:

-

Hydrolysis (to convert glycosides to aglycones):

-

Liquid-Liquid Partitioning:

-

Transfer the cooled, hydrolyzed mixture to a separatory funnel.

-

Extract the aglycones by partitioning with 25 mL of diethyl ether or chloroform. Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction 2-3 times until the aqueous layer tests negative for anthraquinones (using Borntrager's reaction).

-

Combine all organic extracts and evaporate to dryness under reduced pressure.

-

-

Quantification:

-

Dissolve the dried residue in 10 mL of 0.5% w/v magnesium acetate in methanol, which produces a red-colored complex.[26]

-

Measure the absorbance of the solution using a UV-Vis spectrophotometer at 515 nm.[23][26]

-

Prepare a calibration curve using a known standard (e.g., rhein) treated with the same magnesium acetate solution.

-

Calculate the total anthraquinone content in the original sample based on the calibration curve.

-

HPLC Method for Separation of Anthraquinone Aglycones

This protocol outlines a standard reversed-phase HPLC method for the simultaneous separation and quantification of common anthraquinone aglycones.

Objective: To separate and quantify rhein, aloe-emodin, emodin, chrysophanol, and physcion.

Materials & Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector.[22]

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[21]

-

HPLC-grade methanol and water.[21]

-

Reference standards for each aglycone.

-

Sample extract (prepared as in Protocol 1, after hydrolysis and redissolved in methanol).

HPLC Conditions:

-

Mobile Phase: Isocratic elution with Methanol : Water (e.g., 85:15 v/v) containing 0.1% orthophosphoric acid.[21] An alternative is Methanol : 2% aqueous acetic acid (70:30 v/v).[22][25]

-

Column Temperature: 25°C.[22]

-

Injection Volume: 20 µL.[22]

-

Run Time: 30-35 minutes.[27]

Procedure:

-

Prepare stock solutions of the reference standards in methanol.

-

Generate a calibration curve for each standard by injecting a series of known concentrations.

-

Filter the sample extract through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each anthraquinone in the sample using the corresponding calibration curve.

Caption: A typical experimental workflow for anthraquinone analysis.

Conclusion

The biosynthesis of anthraquinone glycosides is a complex process involving multiple pathways and enzymatic steps. The polyketide pathway is central to the formation of medicinally important compounds like emodin and sennosides, while the shikimate pathway generates a different class of anthraquinones. A thorough understanding of these pathways, supported by robust analytical and experimental protocols, is essential for the quality control of herbal medicines, metabolic engineering efforts to enhance production, and the discovery of novel derivatives with improved therapeutic properties. This guide provides a foundational framework for researchers and professionals dedicated to advancing the science and application of these potent natural products.

References

- 1. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aloe-emodin: Nature’s Hidden Anthraquinone with Powerful Potential - FocusHerb [focusherb.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biogenesis of Glycosides.pptx [slideshare.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 17. Shikimate Kinase Plays Important Roles in Anthocyanin Synthesis in Petunia | MDPI [mdpi.com]

- 18. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia. | Semantic Scholar [semanticscholar.org]

- 20. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. thaiscience.info [thaiscience.info]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. dergi.fabad.org.tr [dergi.fabad.org.tr]

Glucofrangulin B CAS number and molecular formula

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of Glucofrangulin B, including its fundamental chemical properties, and will be expanded to include experimental protocols and relevant biological pathways.

Chemical Identity and Properties

This compound is an anthraquinone (B42736) glycoside, a type of natural product found in plants such as the alder buckthorn (Rhamnus frangula)[1]. It is a compound of interest for its potential biological activities.

Table 1: Core Chemical Data for this compound

| Identifier | Value | Source |

| CAS Number | 14062-59-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1][2][3][4][5] |

| Molecular Weight | 564.49 g/mol | [1][3] |

| IUPAC Name | 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | [2] |

| Compound Type | Anthraquinones | [4][5] |

| Physical Description | Powder | [4][5] |

| Source | The cortex of Rhamnus frangula L. | [4] |

| Storage Temperature | 2-8°C | [1] |

Experimental Data & Protocols

(Further research is pending to populate this section with detailed experimental methodologies and quantitative data.)

Signaling Pathways and Logical Relationships

(This section will be developed with diagrams illustrating the biological pathways and experimental workflows related to this compound upon gathering relevant research data.)

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 14062-59-0 | NA [chemicea.com]

- 4. This compound | CAS:14062-59-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS:14062-59-0 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

Unveiling the Pharmacological Potential of Glucofrangulin B: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of Glucofrangulin B, an anthraquinone (B42736) glycoside. While direct and extensive research on the specific anti-cancer properties of this compound is limited, this document extrapolates from the known activities of structurally related anthraquinones and outlines the experimental frameworks necessary to elucidate its therapeutic promise.

Introduction to this compound

This compound is a natural compound belonging to the anthraquinone class of glycosides.[1] It is found in various plant species, notably within the Rhamnus and Frangula genera.[2] Traditionally, plants containing glucofrangulins have been utilized for their laxative properties. However, the broader pharmacological potential of this compound, particularly in the context of oncology, remains an area ripe for exploration. Structurally similar compounds have demonstrated a range of biological activities, including anti-platelet and potential anti-cancer effects, suggesting that this compound may harbor significant therapeutic value.

Hypothetical Pharmacological Profile: Anticancer Potential

Based on the known activities of other anthraquinone derivatives, this compound is hypothesized to exhibit anti-proliferative effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing the uncontrolled division of cancer cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of this compound can be evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is expected to vary depending on the cancer type. The following table presents a hypothetical summary of potential IC50 values for this compound, based on typical findings for related anthraquinones.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15 - 30 |

| MDA-MB-231 | Breast Adenocarcinoma | 20 - 40 |

| A549 | Lung Carcinoma | 25 - 50 |

| HCT116 | Colon Carcinoma | 10 - 25 |

| HeLa | Cervical Carcinoma | 30 - 60 |

Note: These values are illustrative and require experimental validation.

Key Signaling Pathways: A Mechanistic Overview

The anticancer effects of many natural compounds are mediated through their interaction with specific intracellular signaling pathways that regulate cell survival, proliferation, and death. For this compound, two key pathways are of particular interest for investigation: the PI3K/Akt and NF-κB signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cancer cell growth and increased apoptosis. It is hypothesized that this compound may exert its anticancer effects by downregulating the phosphorylation of key proteins in this pathway.

References

Spectroscopic Profile of Glucofrangulin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glucofrangulin B, a prominent anthraquinone (B42736) glycoside found in plants of the Rhamnus and Frangula genera. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for the accurate mass determination and elemental composition analysis of natural products. The predicted mass spectrometry data for this compound is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 565.15518 |

| [M+Na]⁺ | 587.13712 |

| [M-H]⁻ | 563.14062 |

| [M+NH₄]⁺ | 582.18172 |

| [M+K]⁺ | 603.11106 |

| [M+H-H₂O]⁺ | 547.14516 |

| [M+HCOO]⁻ | 609.14610 |

| [M+CH₃COO]⁻ | 623.16175 |

Note: This data is predicted and may vary slightly from experimental values.

Experimental Protocol: Mass Spectrometry

While specific experimental protocols for the above predicted data are not available, a general method for the analysis of anthraquinone glycosides like this compound using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-ToF MS/MS) is described below. This protocol is based on methodologies commonly employed for the analysis of these compounds in plant extracts.

Sample Preparation:

-

Finely ground bark material of Frangula alnus or other relevant plant sources is extracted with a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

The extraction is typically performed using ultrasonication to enhance efficiency.

-

The resulting extract is filtered and diluted to an appropriate concentration for analysis.

Instrumentation and Conditions:

-

Chromatography System: UHPLC system equipped with a reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with an acidic modifier (e.g., 0.1% formic acid) and mobile phase B consisting of acetonitrile or methanol.

-

Mass Spectrometer: A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes can be used for comprehensive analysis.

-

Data Acquisition: Data is acquired in full scan mode to obtain accurate mass measurements of precursor ions and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound have been reported in the scientific literature. The following tables present the chemical shift assignments for the protons and carbons of the emodin (B1671224) emodin anthrone (B1665570) core and the attached sugar moieties.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) |

| Emodin Anthrone Moiety | |

| H-2 | 7.20 |

| H-4 | 7.55 |

| H-5 | 7.35 |

| H-7 | 6.88 |

| Me-3 | 2.45 |

| Apiose Moiety | |

| H-1' | 5.60 |

| H-2' | 4.25 |

| H-4'a | 4.05 |

| H-4'b | 3.80 |

| H-5'a | 3.70 |

| H-5'b | 3.60 |

| Glucose Moiety | |

| H-1'' | 5.15 |

| H-2'' | 3.55 |

| H-3'' | 3.50 |

| H-4'' | 3.45 |

| H-5'' | 3.40 |

| H-6''a | 3.85 |

| H-6''b | 3.75 |

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Emodin Anthrone Moiety | |

| C-1 | 161.5 |

| C-2 | 124.5 |

| C-3 | 148.8 |

| C-4 | 121.0 |

| C-4a | 133.2 |

| C-5 | 118.0 |

| C-6 | 165.2 |

| C-7 | 109.5 |

| C-8 | 162.0 |

| C-8a | 113.8 |

| C-9 | 186.5 |

| C-9a | 110.0 |

| C-10 | 181.8 |

| C-10a | 135.5 |

| Me-3 | 22.0 |

| Apiose Moiety | |

| C-1' | 108.5 |

| C-2' | 77.5 |

| C-3' | 80.0 |

| C-4' | 74.5 |

| C-5' | 65.0 |

| Glucose Moiety | |

| C-1'' | 102.5 |

| C-2'' | 74.0 |

| C-3'' | 77.0 |

| C-4'' | 70.5 |

| C-5'' | 77.5 |

| C-6'' | 61.5 |

Experimental Protocol: NMR Spectroscopy

The following is a representative experimental protocol for acquiring NMR data of this compound, based on published literature.

Sample Preparation:

-

A purified sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer operating at a proton frequency of 300 MHz or higher.

-

Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural assignment, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Temperature: Spectra are typically recorded at room temperature.

Workflow for Isolation and Characterization

The general workflow for the isolation and spectroscopic characterization of this compound from a plant source is depicted in the following diagram.

Caption: General workflow for the isolation and characterization of this compound.

From Folk Remedy to Modern Science: An In-depth Guide to the Discovery and History of Rhamnus Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Rhamnus, commonly known as buckthorn, holds a significant place in the history of traditional medicine, primarily owing to the potent laxative properties of its bark and berries. This activity is attributed to a class of secondary metabolites known as anthraquinones. This technical guide provides a comprehensive overview of the discovery and history of Rhamnus anthraquinones, tracing their journey from traditional purgatives to subjects of modern phytochemical and pharmacological investigation. It details the key historical milestones, presents quantitative data on their occurrence, outlines detailed experimental protocols for their isolation and characterization, and illustrates the biosynthetic and signaling pathways involved in their production and mechanism of action.

Historical Perspective: From Traditional Use to Scientific Scrutiny

The use of Rhamnus species as a potent purgative dates back centuries. The dried, ripe berries of the common buckthorn (Rhamnus cathartica) have been utilized as a laxative since at least the 9th century.[1] Its popularity in herbal healing surged in England around the 13th century due to its reliable and dramatic effects.[1] Similarly, the bark of Rhamnus purshiana (Cascara sagrada) was used by the indigenous peoples of North America and was introduced into medicine in 1877 by Dr. J. H. Bundy. The name "Cascara sagrada," meaning "sacred bark" in Spanish, reflects its esteemed status.[2]

This long history of traditional use as a powerful cathartic spurred scientific inquiry into the active chemical constituents responsible for these effects.[3][4] Early investigations in the 19th and 20th centuries led to the identification of anthraquinones as the primary active compounds.[1] A significant milestone was the understanding that fresh bark caused severe gastrointestinal distress, while bark aged for at least a year was effective and less harsh. This is because the fresh bark contains anthrones, which are oxidized to the less aggressive anthraquinones and their glycosides during storage.[2][5]

The Anthraquinone (B42736) Profile of Rhamnus Species

The genus Rhamnus is a rich source of a variety of anthraquinone derivatives, which exist as aglycones (e.g., emodin, physcion, chrysophanol) and their corresponding glycosides.[6] The glycosides, particularly the C-glycosides known as cascarosides in Rhamnus purshiana, are considered the primary active forms, as they are transported to the colon where gut microbiota hydrolyze them into the active aglycones.

The specific anthraquinone profile and concentration can vary significantly between different Rhamnus species and even depending on the geographical location and harvesting conditions.[7]

Data Presentation: Quantitative Analysis of Anthraquinones in Rhamnus Species

The following table summarizes the quantitative data on the content of major anthraquinones found in the bark of various Rhamnus species, as determined by High-Performance Liquid Chromatography (HPLC).

| Rhamnus Species | Anthraquinone | Content (% of dry weight or mg/g) | Reference |

| Rhamnus catharticus | Physcion | 67.8% (of total measured anthraquinones) | [7] |

| Emodin | 26.2% (of total measured anthraquinones) | [7] | |

| Rhamnus orbiculatus | Physcion | 81.3% (of total measured anthraquinones) | [7] |

| Chrysophanol | 14.6% (of total measured anthraquinones) | [7] | |

| Rhamnus purshiana | Cascarosides (total) | Not less than 8.0% | [2] |

| Cascaroside A | 1.4% (from a methanol-water fraction) | [8] | |

| Rhamnus frangula | Emodin, Physcion, Chrysophanol | Yields not specified, but isolated in excellent yields | [9][10] |

| Rhamnus pallasii | Anthraquinones (total) | 16.94% (of hydro-methanolic extract) | [11] |

Experimental Protocols

The isolation and characterization of anthraquinones from Rhamnus species involve a series of well-established phytochemical techniques.

Extraction of Anthraquinones

The choice of extraction method and solvent is crucial for maximizing the yield of anthraquinones.

-

Maceration:

-

Plant Material: Air-dried and powdered bark of the Rhamnus species.

-

Pre-extraction: Macerate the powdered bark with n-hexane to remove fats and other nonpolar compounds.

-

Extraction: Macerate the defatted plant material with acetone (B3395972) or ethanol (B145695) (solid-to-solvent ratio of 1:40 w/v) for one hour at room temperature, repeated three times.[12]

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Soxhlet Extraction:

-

Plant Material: Coarsely powdered dried rhizomes or bark.

-

Solvent: Ethyl acetate (B1210297).

-

Procedure: Perform continuous extraction in a Soxhlet apparatus for 48 hours.[13]

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Plant Material: Powdered bark.

-

Solvent: Methanol.

-

Procedure: Subject the sample to ultrasonic irradiation to enhance extraction efficiency. This method is noted for being rapid and effective.[14]

-

Isolation by Column Chromatography

Column chromatography is a standard method for separating individual anthraquinones from the crude extract.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform (B151607) (CHCl₃) and ethyl acetate (AcOEt).

-

Procedure (Optimized for Rhamnus frangula): [9][10]

-

Load the crude extract onto a silica gel column.

-

Begin elution with 100% CHCl₃.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of AcOEt.

-

A typical gradient could be CHCl₃:AcOEt from 1% to 5% AcOEt.[9][10]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing pure compounds.

-

Structural Elucidation

The structure of isolated anthraquinones is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons. For anthraquinones like emodin, physcion, and chrysophanol, characteristic signals appear for aromatic protons (δ 6-8 ppm), hydroxyl groups (δ 10-13 ppm), and methyl/methoxyl groups.[15][16][17][18]

-

¹³C-NMR: Determines the number and type of carbon atoms. Carbonyl carbons of the anthraquinone skeleton typically resonate around δ 180-190 ppm.[15][16]

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is essential for unambiguous structure determination, especially for glycosides.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Provides the molecular weight of the compound.

-

Tandem MS (MS/MS): Used to study the fragmentation patterns of the molecules. For anthraquinone glycosides, characteristic fragmentation involves the loss of sugar moieties. The fragmentation patterns can also help differentiate between isomers, such as anthrones and oxanthrones.[9][19][20]

-

Biosynthesis and Signaling Pathways

Biosynthesis of Rhamnus Anthraquinones

In the Rhamnaceae family, anthraquinones are synthesized via the polyketide pathway .[15][21][22][23][24] This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone skeleton.

Signaling Pathway of Laxative Action

The laxative effect of Rhamnus anthraquinones is primarily exerted in the large intestine. The inactive glycosides are hydrolyzed by gut bacteria to release the active aglycones. These aglycones then induce a laxative effect through two main mechanisms: alteration of colonic motility and stimulation of fluid secretion.[4][25] This is achieved by modulating the activity of several ion channels and transporters in the colonic epithelium.

Experimental Workflow Overview

The overall process from plant collection to the identification of pure anthraquinones follows a systematic workflow.

Conclusion and Future Directions

The study of Rhamnus anthraquinones provides a classic example of ethnobotany guiding modern drug discovery. From their historical use as potent laxatives to the isolation and structural elucidation of the active compounds, the journey of these molecules has been extensive. While their primary application remains in the treatment of constipation, ongoing research continues to explore other potential therapeutic properties, including antioxidant and anticancer activities.[8][16][17] Future research will likely focus on the targeted synthesis of novel anthraquinone derivatives with improved efficacy and safety profiles, as well as a deeper understanding of their complex interactions with gut microbiota and their broader pharmacological effects.

References

- 1. Frontiers | Review on melanosis coli and anthraquinone-containing traditional Chinese herbs that cause melanosis coli [frontiersin.org]

- 2. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between anthraquinone laxatives and colorectal cancer: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of high-performance liquid chromatography for the study of two new oxyprenylated anthraquinones produced by Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oipub.com [oipub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. minio.scielo.br [minio.scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effect of anthraquinone-laxatives on the proliferation and urokinase secretion of normal, premalignant and malignant colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 24. Frontiers | De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway [frontiersin.org]

- 25. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of Glucofrangulin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of glucofrangulin B, a prominent anthraquinone (B42736) glycoside. The information compiled herein is intended to support research, development, and formulation activities involving this natural compound.

Introduction to this compound

This compound is a naturally occurring anthraquinone glycoside found in the bark of plants from the Rhamnus genus, such as Rhamnus frangula (alder buckthorn). Structurally, it consists of an emodin (B1671224) anthrone (B1665570) aglycone linked to two sugar moieties, which significantly influences its solubility profile. Understanding the solubility of this compound in various solvents is critical for its extraction, purification, analytical characterization, and the development of formulations for pharmacological applications.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which combines a largely nonpolar anthraquinone core with polar sugar groups. This amphipathic nature results in a varied solubility across different solvent systems. While precise quantitative solubility data is not extensively documented in publicly available literature, a qualitative summary based on available information is presented in Table 1. Commercial suppliers often indicate that to achieve higher solubility, warming the solution to 37°C and employing sonication in an ultrasonic bath can be beneficial.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | Readily Soluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Glacial Acetic Acid | Readily Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Pyridine | Soluble | |

| Nonpolar | Benzene | Insoluble |

| Ether | Insoluble | |

| Chloroform | Insoluble |

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a robust methodology can be adapted from general principles for natural products. The following describes a potential experimental workflow for quantitatively assessing the solubility of this compound.

General Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a natural product like this compound.

Detailed Shake-Flask Method Protocol

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

Pure this compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve. A typical HPLC method for anthraquinones might involve a C18 column with a gradient elution of acetonitrile (B52724) and water (with a phosphoric acid modifier).

-

Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Relationships in this compound Analysis

The analysis of this compound, from its natural source to a quantified isolate, involves a series of logical steps. The following diagram outlines this process.

Conclusion

This guide provides a foundational understanding of the solubility of this compound. While qualitative data indicates its solubility in polar solvents and insolubility in nonpolar solvents, further quantitative studies employing standardized methods like the shake-flask protocol are necessary to establish precise solubility values. Such data is invaluable for the consistent and effective application of this compound in research and pharmaceutical development.

A Comprehensive Technical Guide to the Biological Activities of Frangula Bark Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangula alnus Mill. (syn. Rhamnus frangula L.), commonly known as alder buckthorn, is a deciduous shrub belonging to the Rhamnaceae family.[1] The dried bark of this plant, referred to as Frangulae cortex, has been a staple in traditional European and American medicine for centuries, primarily recognized for its potent laxative effects.[2][3] The therapeutic applications of Frangula bark are attributed to a rich profile of phytochemicals, most notably anthraquinone (B42736) derivatives.[4] While its use in treating occasional constipation is well-established, modern scientific inquiry has unveiled a much broader spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2][5] This has spurred interest in its potential for broader pharmacological applications.

This technical guide offers an in-depth exploration of the biological activities of Frangula alnus bark extracts. It is designed to provide researchers, scientists, and drug development professionals with a detailed overview of its phytochemical composition, mechanisms of action, and toxicological profile, supported by quantitative data and detailed experimental protocols.

Phytochemical Composition

The primary bioactive constituents of Frangula alnus bark are 1,8-dihydroxyanthracene derivatives, which exist mainly as glycosides.[1][6] The fresh bark contains these compounds in their reduced anthranol form, which can be irritating. Therefore, the bark must be aged for at least one year or heat-treated before use to allow for the oxidation of these compounds into the more stable and less irritating anthraquinones.[7][8]

The main therapeutically active compounds are anthraquinone glycosides, which are categorized as diglycosides (glucofrangulins) and monoglycosides (frangulins).[6][9] Upon ingestion, these glycosides are hydrolyzed by gut bacteria into their active aglycone forms, primarily emodin (B1671224).[2]

Table 1: Key Phytochemicals in Frangula alnus Bark

| Compound Class | Specific Compound | Chemical Structure Type | Primary Associated Activity | References |

|---|---|---|---|---|

| Anthraquinone Glycosides | Glucofrangulin A & B | Diglycoside | Laxative (Prodrug) | [6][9] |

| Frangulin A, B, & C | Monoglycoside | Laxative (Prodrug) | [6][9] | |

| Anthraquinone Aglycones | Emodin | 1,8-dihydroxyanthraquinone | Laxative, Anticancer, Antiviral | [2][4][5] |

| Physcion | 1,8-dihydroxyanthraquinone | Laxative | [5][10] | |

| Chrysophanol | 1,8-dihydroxyanthraquinone | Laxative | [5][10] | |

| Flavonoids | - | - | Antioxidant | [5] |

| Tannins | - | - | General Bioactivity | [5] |

| Peptide Alkaloids | Frangulanin | - | - |[8] |

Pharmacological Activities

Laxative Effect

The most well-documented biological activity of Frangula bark is its laxative effect, which is primarily attributed to its hydroxyanthracene derivatives.[6]

Mechanism of Action: The anthraquinone glycosides (glucofrangulins and frangulins) are essentially prodrugs.[11] Being β-O-linked glycosides, they are not absorbed or broken down by human digestive enzymes in the upper gastrointestinal tract.[6][12] They travel to the colon, where the gut microbiota hydrolyzes them into their active aglycone form, emodin, which is further converted to the active metabolite, emodin-9-anthrone.[6][11][12]

The laxative effect is mediated by two primary mechanisms:

-

Stimulation of Motility : The active metabolites stimulate the motility of the large intestine, particularly the colon, leading to accelerated transit of fecal matter.[7][12]

-

Alteration of Fluid and Electrolyte Balance : The compounds inhibit the reabsorption of water and electrolytes (sodium, chlorine) from the colon into the bloodstream.[7][8] This results in an increased volume of water in the intestinal lumen, which softens the stool and facilitates its passage.[8]

Defecation typically occurs 6 to 12 hours after administration, corresponding to the time required for the compounds to reach the colon and undergo metabolic activation.[8][11]

Caption: Mechanism of action for the laxative effect of Frangula bark extract.

Antioxidant Activity

Frangula alnus bark extract exhibits moderate antioxidant properties, which are primarily linked to its high content of phenolic compounds rather than the anthraquinone emodin itself.[13][14] These antioxidant effects are multifaceted, involving mechanisms such as free radical scavenging and reducing power.[5]

Table 2: Quantitative Antioxidant Activity of Frangula alnus Bark Extract

| Assay | Result | Interpretation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 44.6% inhibition | Moderate radical scavenging capacity | [13][14] |

| ABTS Radical Scavenging | 46.8% inhibition | Moderate radical scavenging capacity | [13][14] |

| FRAP (Ferric Reducing Antioxidant Power) | 2.25 mmol Fe(II)/g | Moderate reducing power | [13][14] |

| Total Phenolic Content | 116.07 mg/g | High phenolic content correlated with activity |[13][14] |

Antimicrobial and Antiviral Activity

The bark extract has demonstrated broad-spectrum antimicrobial activity.[3] Studies have confirmed its efficacy against various bacterial and fungal strains, including Staphylococcus aureus.[5][15] The antimicrobial action is often attributed to the phenolic compounds and anthraquinones present in the extract.[15] Research indicates that ethanolic extracts tend to have the strongest effect on most tested bacterial strains.[16][17] Interestingly, the extracts appear to be safe for probiotic gut bacteria like Lactobacillus, suggesting a selective antimicrobial action.[16][17]

Furthermore, emodin, a key aglycone in the bark, has been shown to possess antiviral properties, notably inhibiting the replication of the herpes simplex virus at a level comparable to the conventional drug acyclovir.[4]

Table 3: Antimicrobial Activity of Frangula alnus Bark Extract

| Target Organism | Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteria | Relevant antistaphylococcal activity (MIC: 0.75-1.5 mg/mL) | [15] |

| Various Bacteria & Fungi | Bacteria, Fungi | Broad-spectrum antimicrobial activity | [3] |

| Pseudomonas fluorescens | Bacteria | Sensitive to the extract | [16] |

| Lactobacillus rhamnosus | Probiotic Bacteria | No direct negative effect observed |[16][17] |

Anticancer Activity

Emerging research highlights the anticancer potential of Frangula bark extracts and its primary constituent, emodin.[2] Studies have demonstrated cytotoxic and anti-proliferative effects against several cancer cell lines.

A study on human breast cancer cells (MCF-7) revealed that both leaf and bark extracts of Frangula alnus induce apoptosis.[18] The mechanism involves the modulation of key proteins in the apoptotic pathway, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[18] This shift in the Bax/Bcl-2 ratio is a critical trigger for initiating programmed cell death in cancer cells.

Table 4: In Vitro Anticancer Effects of Frangula alnus Extracts

| Cell Line | Cancer Type | Extract Type | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| MCF-7 | Breast Cancer | Bark Extract | 0.1 & 1 mg/mL | Significant decrease in cell viability | [18] |

| MCF-7 | Breast Cancer | Bark Extract | 1 mg/mL | Increased Bax expression, Decreased Bcl-2 expression | [18] |

| Human Monocytic Leukaemia Cells | Leukaemia | Methanolic Extract | Not specified | Cytotoxic |[4] |

Caption: Pro-apoptotic signaling pathway induced by Frangula bark extract.

Toxicology and Safety Profile

Despite its therapeutic benefits, the use of Frangula bark extract is not without risks. The extract and its active component, emodin, have been shown to be cyto- and genotoxic at certain concentrations.[13][14]

-

Cytotoxicity : In vitro studies on human peripheral blood lymphocytes (HPBLs) showed that the bark extract induced cell death and DNA damage at a concentration of 500 μg/mL.[13][14]

-

Genotoxicity : Emodin itself was found to be mutagenic in some in vitro assays (e.g., V79-HGPRT mutation assay).[6]

-

Oxidative Stress : The mechanism of toxicity for both the extract and emodin appears to involve the induction of oxidative stress, as evidenced by an increase in reactive oxygen species (ROS).[13][14]

Due to these toxicological properties and the potential for dependency and electrolyte imbalance with prolonged use, Frangula bark preparations are recommended only for short-term use (not exceeding 1-2 weeks) in cases of occasional constipation.[6][12]

Table 5: Toxicological Data for Frangula alnus Bark Extract and Emodin

| Substance | Cell Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Bark Extract | HPBLs | 250 μg/mL | Change in ROS levels | [13][14] |

| HPBLs | 500 μg/mL | Cell death and DNA damage | [13][14] | |

| Emodin | HPBLs | 25 μg/mL | Increase in ROS levels | [13] |

| HPBLs | 150 μg/mL | Cell death | [13] |

| | HPBLs | 200 μg/mL | DNA damage |[13] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of Frangula bark extracts.

Extraction Protocol (Soxhlet Extraction)

This method is commonly used for the efficient extraction of bioactive compounds from plant material.

-

Preparation : 5 grams of dried, coarsely powdered Frangula alnus bark is placed into a cellulose (B213188) thimble.[19]

-

Extraction : The thimble is placed in a Soxhlet extractor, which is then filled with 200 mL of a suitable solvent (e.g., ethanol, methanol, water).[19] Ethanol is often preferred for its effectiveness in extracting a broad range of compounds.[17][19]

-

Heating : The apparatus is heated on a laboratory heating mantle for approximately 7-8 hours, allowing the solvent to continuously cycle through the plant material.[19][20]

-

Concentration : After extraction, the resulting solution is filtered. The solvent is then removed from the filtrate using a rotary evaporator to yield a concentrated extract.[19]

-

Drying : The concentrated extract is freeze-dried (lyophilized) for 24 hours to obtain a crude, dry powder, which is then stored at 4°C for future analysis.[19]

Antioxidant Activity Assays

This assay measures the capacity of an extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture : A small volume (e.g., 10 µL) of the plant extract solution is added to a larger volume (e.g., 190 µL) of a freshly prepared ethanolic DPPH solution.[14]

-

Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.[14]

-

Measurement : The decrease in absorbance is measured spectrophotometrically at 520 nm. The percentage of radical scavenging activity is calculated relative to a control.[14]

This assay measures the ability of an extract to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reaction Mixture : A volume of the plant extract (e.g., 2 mL) is added to a pre-formed ABTS radical solution (e.g., 200 µL).[14]

-

Incubation : The mixture is incubated at room temperature for 6 minutes.[14]

-

Measurement : The absorbance is read spectrophotometrically, and the scavenging capacity is calculated.

This assay measures the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reaction Mixture : A small volume of the extract (e.g., 10 µL) is mixed with a freshly prepared FRAP reagent (e.g., 190 µL).[14]

-

Measurement : The absorbance is measured at 595 nm after a 4-minute reaction time. The results are typically expressed as Fe²⁺ equivalents.[14]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Cells (e.g., MCF-7, HPBLs) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of the Frangula bark extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[21]

Caption: General experimental workflow for evaluating Frangula bark extracts.

Conclusion

Frangula alnus bark extract is a pharmacologically complex substance with a well-established history as a laxative. Its mechanism of action, involving the metabolic activation of anthraquinone glycosides by gut microbiota, is well understood. Beyond this traditional use, scientific evidence increasingly supports a wider range of biological activities, including moderate antioxidant effects derived from its phenolic content, and promising antimicrobial and anticancer properties linked to its anthraquinone constituents like emodin. The pro-apoptotic effects demonstrated in cancer cell lines suggest a potential avenue for future therapeutic development. However, the demonstrated cyto- and genotoxicity at higher concentrations underscore the importance of dosage control and confirm the traditional recommendation for short-term use only. Further in vivo studies are necessary to validate these preclinical findings and fully elucidate the therapeutic potential and safety profile of Frangula bark extracts for applications beyond digestive health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. permaculture.co.uk [permaculture.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. natural1.it [natural1.it]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Frangula (Rhamnus frangula): Properties in Herbal Medicine [terzaluna.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. Frangula - Cristalfarma [cristalfarma.com]

- 12. botplusweb.farmaceuticos.com [botplusweb.farmaceuticos.com]

- 13. Toxicity and antioxidant capacity of Frangula alnus Mill. bark and its active component emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onlinejbs.com [onlinejbs.com]

- 19. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria | MDPI [mdpi.com]

- 20. scirange.com [scirange.com]

- 21. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Classification of Glucofrangulin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical classification, properties, and analysis of Glucofrangulin B, an anthraquinone (B42736) glycoside of significant interest in phytochemistry and pharmacology. This document details its structural characteristics, physicochemical properties, and the molecular pathways influenced by its active metabolite, emodin (B1671224). Furthermore, it outlines key experimental protocols for its extraction and quantitative analysis.

Chemical Classification and Structure

This compound is a naturally occurring compound primarily isolated from the bark of the alder buckthorn (Rhamnus frangula L.) and other plants in the Rhamnaceae family.[1] Its chemical classification can be understood through a hierarchical framework, starting from its broad categorization as a glycoside down to its specific aglycone and sugar components.

Chemically, this compound is an anthraquinone glycoside .[1] This class of compounds is characterized by an aglycone (non-sugar) core based on the anthracene (B1667546) skeleton, specifically the 9,10-anthraquinone structure.[2][3] The aglycone of this compound is emodin , a polyhydroxyanthraquinone derivative (1,8-dihydroxy-3-methylanthraquinone).[1]

The glycosidic portion of this compound is a disaccharide, which distinguishes it from simpler glycosides. The definitive structure reveals the sugar moiety to be an apiosyl-glucoside . Specifically, it is 3-(D-Apio-β-D-furanosyloxy)-1-(β-D-glucopyranosyloxy)-8-hydroxy-6-methylanthraquinone.[2] This structural detail is crucial, as it differentiates this compound from its isomer, Glucofrangulin A, which contains a rhamnosyl-glucoside moiety.[4]

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized below. For comparative purposes, data for its isomer, Glucofrangulin A, are also included where available, as specific experimental data for this compound are not always present in the literature.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 14062-59-0 | [2][5] |

| Molecular Formula | C₂₆H₂₈O₁₄ | [2][5] |

| Molecular Weight | 564.49 g/mol | [2][5] |

| Appearance | Solid, Powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [6] |

| Storage | 2-8°C or desiccate at -20°C | [5] |

| Purity (Typical) | ≥90.0% (HPLC) |[5] |

Table 2: Comparative Data with Isomer Glucofrangulin A

| Property | This compound | Glucofrangulin A | Reference(s) |

|---|---|---|---|

| Molecular Formula | C₂₆H₂₈O₁₄ | C₂₇H₃₀O₁₄ | [2][7] |

| Molecular Weight | 564.49 g/mol | 578.52 g/mol | [2][7] |

| Melting Point | Data not available | 228-230°C | [7] |

| Specific Rotation [α]D | Data not available | -124° (c=1.16 in acetone) | [7] |

| Sugar Moiety | Apiosyl-glucoside | Rhamnosyl-glucoside |[2][4] |

Biological Activity and Mechanism of Action

The primary pharmacological effect attributed to this compound is its action as a stimulant laxative.[1] This activity is not exerted by the parent glycoside itself but by its active aglycone, emodin. In the colon, gut microbiota hydrolyze the glycosidic bonds of this compound, releasing emodin.

Emodin then exerts its effects through two main mechanisms:

-

Stimulation of Peristalsis : It increases the tone and motility of the smooth muscle in the wall of the large intestine.

-

Alteration of Fluid and Electrolyte Balance : It stimulates the secretion of water and electrolytes into the colonic lumen, leading to a bulkier, softer stool.

Beyond its cathartic effects, emodin is a pleiotropic molecule that modulates numerous cellular signaling pathways implicated in inflammation, cell proliferation, apoptosis, and fibrosis.[8][9] This makes it a compound of high interest for drug development in oncology, metabolic diseases, and cardiovascular disorders.[8][9][10] The diverse molecular targets of emodin include key signaling cascades such as NF-κB, MAPKs, PI3K/Akt, and TGF-β/SMAD.[11][12]

Experimental Protocols

Isolation and Extraction

The isolation of this compound from its primary source, Rhamnus frangula bark, involves extraction followed by chromatographic purification. An optimized and robust extraction method has been developed using ultrasound assistance.[13]

Protocol: Ultrasound-Assisted Extraction [13]

-

Preparation: Mill approximately 300 mg of dried Frangulae cortex to a fine powder.

-

Extraction Solvent: Prepare an extraction solution of acetonitrile/water (50:50 v/v) containing 2 g/L sodium bicarbonate (NaHCO₃). The bicarbonate helps to maintain a stable pH.

-

Ultrasonication: Suspend the powdered bark in the extraction solvent. Perform extraction for 15 minutes using an ultrasonic bath. Optimized conditions from response surface methodology suggest an extraction solvent of 68% acetonitrile, a temperature of 35°C, and a duration of 25 minutes for maximum yield.[13]

-

Processing: After extraction, centrifuge the mixture to pellet the solid plant material.

-

Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter prior to HPLC analysis.

For purification, classical column chromatography over silica (B1680970) gel can be employed.[1] Given the polar nature of the glycoside, a mobile phase gradient starting with non-polar solvents (e.g., chloroform) and gradually increasing in polarity with solvents like ethyl acetate (B1210297) and methanol would be required to first elute the less polar aglycones and then the more polar frangulins and glucofrangulins.

Quantitative Analysis by HPLC-UV

A validated high-performance liquid chromatography (HPLC) method allows for the simultaneous determination of frangulins A/B and glucofrangulins A/B.[13]

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., MN Nucleodur, 125 x 4 mm, 3 µm) |

| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) (pH ≈ 2.0) |

| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 435 nm |

| Injection Volume | 20 µL |

| Gradient Program | A time-dependent gradient elution is required to separate the four compounds effectively. The specific gradient profile should be optimized based on the exact column and system but involves increasing the percentage of Mobile Phase B over the run. |

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucofrangulin A | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound phyproof Reference Substance 14062-59-0 [sigmaaldrich.com]

- 6. This compound | CAS:14062-59-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. Glucofrangulin [drugfuture.com]

- 8. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Glucofrangulin B

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of herbal medicinal products, specifically those containing Frangula alnus (Alder Buckthorn).

Introduction

Glucofrangulin B is an anthraquinone (B42736) glycoside found in the bark of Frangula alnus. It is a key bioactive compound contributing to the laxative effects of preparations derived from this plant. Accurate and reliable quantification of this compound is crucial for the standardization and quality control of raw materials and finished herbal products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of this compound. The method described is adapted from validated procedures for the simultaneous analysis of frangulins and glucofrangulins in F. alnus bark.[1][2]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Phosphoric Acid (85%), Sodium Bicarbonate (NaHCO₃).

-

Reference Standard: this compound (≥90.0% purity).[3]

-

Plant Material: Dried and milled bark of Frangula alnus.

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: Nucleodur C18, 125 x 4 mm, 3 µm particle size, or equivalent.[1][4][5]

-

Ultrasonic bath.

-

Analytical balance (0.1 mg readability).

-

Centrifuge.

-

Syringe filters (0.45 µm).

-

Volumetric flasks and pipettes.

Sample Preparation Protocol

The extraction procedure is optimized for the efficient recovery of anthranoids from the plant matrix.[1][5]

-

Weighing: Accurately weigh approximately 300 mg of freshly milled Frangula alnus bark into a suitable extraction vessel.

-

Extraction Solvent Preparation: Prepare the extraction solution by dissolving Sodium Bicarbonate in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 2 g/L.[5][6] Alternatively, a solution of 68% acetonitrile in water can be used.[1][4]

-

Extraction: Add 10 mL of the extraction solvent to the sample.

-

Ultrasonication: Place the vessel in an ultrasonic bath and extract for 15 minutes at a controlled temperature of 35 °C.[1][5][6]

-

Centrifugation: After extraction, centrifuge the sample to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration range.

Standard Solution Preparation

-

Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of at least five calibration standards covering the expected concentration range of the samples.

Chromatographic Conditions and Data

The following tables summarize the instrumental parameters and method validation data for the quantification of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Nucleodur C18 (125 x 4 mm, 3 µm)[1][5] |

| Mobile Phase A | Water, pH adjusted to 2.0 with Phosphoric Acid[5][6] |

| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v)[5][6] |

| Flow Rate | 1.0 mL/min[1][5][6] |

| Column Temperature | 50 °C[1][5][6] |

| Detection Wavelength | 435 nm[1][5][6] |

| Injection Volume | 20 µL[5][6] |

| Run Time | Approximately 25-30 minutes[1][4] |

Table 2: Gradient Elution Program [6]

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.0 | 66 | 34 |

| 15.0 | 66 | 34 |

| 16.0 | 50 | 50 |

| 26.0 | 24 | 76 |

| 26.5 | 0 | 100 |

| 28.5 | 0 | 100 |

| 29.0 | 66 | 34 |

| 45.0 | 66 | 34 |

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999[5] |

| Accuracy (Recovery) | 98.5% - 101.4%[5] |